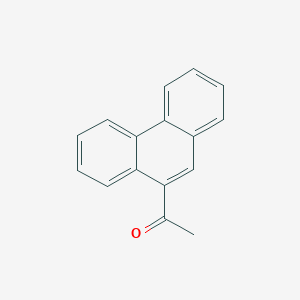

9-Acetylphenanthrene

描述

Structural Context within Polycyclic Aromatic Hydrocarbons (PAHs) and Ketones

9-Acetylphenanthrene is structurally characterized by a phenanthrene (B1679779) core, which is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. slideshare.netiarc.fr An acetyl group (a ketone functional group) is attached to the 9th carbon atom of this phenanthrene framework. lookchem.comchemicalbook.com This combination of a large, rigid aromatic system with a reactive ketone group defines its chemical behavior and reactivity.

PAHs are a class of organic compounds that are widespread in the environment, often resulting from the incomplete combustion of organic materials. iarc.fr The phenanthrene structure within this compound imparts properties typical of PAHs, such as fluorescence and a tendency to undergo electrophilic substitution reactions. slideshare.net The acetyl group, being a ketone, introduces a site for nucleophilic attack at the carbonyl carbon and allows for reactions at the adjacent alpha-carbon, making it a versatile handle for further chemical modifications. lookchem.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 2039-77-2 |

| Melting Point | 73-74 °C |

| Boiling Point | 405.9 °C at 760 mmHg |

| Appearance | White needle-like crystals or powder |

| Density | 1.164 g/cm³ |

Data sourced from multiple chemical suppliers and databases. lookchem.comchemicalbook.comchemsynthesis.comacmec.com.cnsigmaaldrich.com

Significance as a Research Chemical and Synthetic Intermediate

The unique structure of this compound makes it a valuable compound in various areas of chemical research. impurity.compharmaffiliates.com It is frequently utilized as a starting material or key intermediate in the synthesis of more complex organic molecules. lookchem.comchemicalbook.comchemicalbook.com For instance, its phenanthrene core is a structural motif found in various natural products and pharmacologically active compounds, including steroids, bile acids, and certain alkaloids. marquette.edu

In the field of materials science, the properties of this compound are leveraged to develop new materials with specific electronic or photophysical characteristics. lookchem.com For example, it has been used in the synthesis of copolymers with potential applications in electronics and photonics. researchgate.netacs.org

Furthermore, this compound serves as a crucial reference standard in analytical chemistry. lookchem.com Its well-defined structure and properties allow for the accurate detection and quantification of other PAHs in environmental and biological samples. lookchem.com

Research has also explored the derivatization of this compound to create novel compounds with potential biological activity. For example, it has been used as a precursor in the synthesis of derivatives that have been investigated for their antibacterial properties. researchgate.netnih.gov The Friedel-Crafts acylation of phenanthrene, a common method for synthesizing acetylphenanthrenes, has been studied to understand the regioselectivity and reversibility of the reaction, with this compound being a kinetically controlled product. slideshare.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWZBYTTXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174328 | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-77-2 | |

| Record name | 9-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 9-Acetylphenanthrene

The primary methods for preparing this compound involve the Grignard reaction, which offers a direct route from a functionalized phenanthrene (B1679779), and the Friedel-Crafts acylation, a more complex reaction that often yields a mixture of isomers. Additionally, photocyclization methods provide a foundational route to the phenanthrene skeleton itself.

A well-established method for the synthesis of this compound is the Grignard reaction, utilizing a phenanthrene-derived starting material. chemicalbook.com One common procedure involves the reaction of 9-cyanophenanthrene (B165745) with a methylmagnesium halide, typically methylmagnesium iodide. orgsyn.orglookchem.com

The synthesis begins with the formation of the Grignard reagent, methylmagnesium iodide, by reacting methyl iodide with magnesium turnings in an anhydrous ether solvent. orgsyn.orglookchem.combyjus.com This organomagnesium compound is a potent nucleophile. wikipedia.orgleah4sci.com The Grignard reagent is then added to 9-cyanophenanthrene. orgsyn.orglookchem.com The nucleophilic methyl group attacks the electrophilic carbon of the nitrile group. The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. orgsyn.orglookchem.com Subsequent acidic workup, for instance with hydrochloric acid, hydrolyzes the intermediate ketimine hydrochloride to yield the final product, this compound. orgsyn.orglookchem.com This procedure has been reported to produce the ketone in yields of 61-65% after distillation, which can be further purified by recrystallization from ethanol. orgsyn.org

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring and can be applied to phenanthrene. byjus.comsigmaaldrich.comnumberanalytics.com The reaction typically involves treating phenanthrene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.comscribd.comlookchem.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich phenanthrene ring. byjus.comwikipedia.orgsigmaaldrich.com However, the acylation of phenanthrene is not straightforward and is characterized by complex product distributions and rearrangements. researchgate.netrsc.org

The Friedel-Crafts acylation of phenanthrene does not yield a single product but rather a mixture of isomeric acetylphenanthrenes, including the 1-, 2-, 3-, 4-, and 9-isomers. researchgate.netrsc.orgresearchgate.net Phenanthrene has multiple non-equivalent positions available for electrophilic attack, and the distribution of products is highly dependent on the reaction conditions. numberanalytics.comlibretexts.org The 9-position is one of the most reactive sites for electrophilic substitution. numberanalytics.comscribd.comslideshare.net Theoretical calculations and experimental results indicate that this compound is often the kinetically controlled product, meaning it is formed fastest. researchgate.netresearchgate.netingentaconnect.com The intermediate for substitution at the 9-position is relatively stable, contributing to its formation. libretexts.org

The distribution of acetylphenanthrene isomers is strongly influenced by the choice of solvent, temperature, and other reaction parameters. researchgate.netrsc.orglibretexts.orgnih.gov The solvent's polarity, in particular, plays a critical role in determining the major product of the reaction. researchgate.netrsc.org For instance, when the acetylation is carried out in ethylene (B1197577) dichloride, this compound is the major product, with a reported yield of 54%. researchgate.netrsc.orgresearchgate.net In contrast, using more polar solvents like nitrobenzene (B124822) or nitromethane (B149229) shifts the selectivity, making 3-acetylphenanthrene (B1329424) the dominant isomer with yields around 64-65%. researchgate.netrsc.orgresearchgate.net In chloroform, both the 3- and 9-isomers are formed in nearly equal amounts (37% each). researchgate.netresearchgate.net This demonstrates that the regiochemical outcome can be tuned by carefully selecting the reaction medium.

Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene in Various Solvents researchgate.netrsc.org

| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |

| Ethylene Dichloride | 2 | 4 | 28 | 2 | 54 |

| Nitrobenzene | 3 | 27 | 65 | 1 | 4 |

| Nitromethane | 4 | 23 | 64 | 1 | 8 |

| Carbon Disulphide | 10 | 11 | 39-50 | 8 | 21-22 |

| Chloroform | 18 | 7 | 37 | 0.5 | 37 |

The Friedel-Crafts acylation of polycyclic aromatic hydrocarbons like phenanthrene is often a reversible process, especially under conditions that favor thermodynamic control. researchgate.netresearchgate.net The initially formed acetylphenanthrene isomers can undergo rearrangement to more stable isomers. researchgate.netresearchgate.net This phenomenon is known as the Agranat-Gore rearrangement. researchgate.netingentaconnect.comresearchgate.net

Studies using polyphosphoric acid (PPA) have shown that this compound, the kinetically favored product, can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers. researchgate.netingentaconnect.com In one study, it was found that in a reaction carried out in carbon disulphide, the 9- and 1-isomers gradually converted into the 3- and 2-isomers over time. rsc.org This indicates that while the 9-isomer may form quickly, it is not the most stable product under all conditions. The reversibility involves deacylation (the removal of the acetyl group) followed by re-acylation at a different, more thermodynamically favorable position on the phenanthrene ring. researchgate.net

Photocyclization is a powerful and widely used synthetic route for constructing the phenanthrene ring system itself. academie-sciences.frbeilstein-journals.org The most common variant is the photocyclization of stilbene (B7821643) derivatives, often referred to as the Mallory reaction. academie-sciences.frrsc.org This reaction involves the UV irradiation of a (Z)-stilbene, which undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. beilstein-journals.orgchim.it This intermediate is then oxidized, typically using an agent like iodine or air, to yield the aromatic phenanthrene product. beilstein-journals.orgchim.itacademie-sciences.fr

While this method does not directly produce this compound in a single step from simple precursors, it is a crucial strategy for synthesizing functionalized phenanthrene skeletons. academie-sciences.frbeilstein-journals.org By starting with appropriately substituted stilbenes, one can prepare phenanthrene derivatives that can be further elaborated to introduce the acetyl group at the 9-position. For example, this method has been used to synthesize other isomers like 1-acetylphenanthrene, which serves as a key building block for other complex molecules. rsc.org The versatility of the photocyclization approach allows for the creation of a wide variety of substituted phenanthrenes that are precursors to compounds like this compound. chim.itnih.gov

Other Advanced Synthetic Strategies and Their Efficiencies

Beyond traditional methods, several advanced synthetic strategies have been developed to construct the this compound framework with greater efficiency. These methods often utilize modern catalytic systems to achieve high yields and selectivity.

One notable advanced method is a platinum-catalyzed 6-endo dig cyclization. In this approach, alkyne intermediates are subjected to cyclization using platinum(II) chloride (PtCl₂) as the catalyst, with the reaction proceeding under reflux in toluene (B28343) for 24 hours to yield the acetyl phenanthrene structures. nih.gov

Another highly efficient, alternative strategy involves a one-pot microwave-assisted synthesis. nih.gov This procedure combines a Suzuki-Miyaura coupling with an intramolecular aldol (B89426) condensation. For example, phenylpropanone starting materials can be coupled with (2-formyl-4-methoxyphenyl) boronic acid using a palladium catalyst like Pd(PPh₃)₄ with cesium carbonate (Cs₂CO₃) as a base and S-Phos as a ligand. nih.gov The reaction is conducted in a toluene/ethanol mixture and is significantly accelerated by microwave irradiation, reaching completion at 150 °C in just 10 minutes. nih.gov This rapid, one-pot process represents a significant improvement in efficiency over multi-step classical syntheses.

A ruthenium-catalyzed reaction has also been employed for the chemical modification of polymers using this compound. acs.org This highly efficient process involves the regioselective anti-Markovnikov addition of the 10-C−H bond of this compound across the carbon-carbon double bonds of poly(vinylmethylsiloxane). acs.org The reaction, catalyzed by activated dihydridocarbonyltris(triphenylphosphine)ruthenium (Ru), proceeds at 125–130 °C for 60 hours, achieving a near-quantitative yield of 98.5%. acs.org While this is a modification rather than a de novo synthesis of the core compound, it showcases an advanced application and functionalization strategy. acs.org

Table 1: Advanced Synthetic Strategies for this compound Derivatives The following table is interactive. Click on the headers to sort the data.

| Method | Catalyst / Reagents | Key Conditions | Efficiency / Yield | Source |

|---|---|---|---|---|

| Platinum-Catalyzed Cyclization | PtCl₂ | Toluene, Reflux, 24h | - | nih.gov |

| Microwave-Assisted Suzuki-Miyaura/Aldol Condensation | Pd(PPh₃)₄, S-Phos, Cs₂CO₃ | Microwave, 150 °C, 10 min | Efficient one-pot synthesis | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the development of energy-efficient, waste-reducing, and environmentally benign chemical processes, are increasingly being applied to the synthesis of complex molecules like this compound.

The microwave-assisted one-pot synthesis described previously is a prime example of a greener approach. nih.gov By drastically reducing the reaction time from many hours or days to just ten minutes and combining multiple steps into a single operation, this method significantly lowers energy consumption and reduces solvent and reagent waste compared to traditional linear syntheses. nih.gov

A particularly innovative and environmentally friendly approach is the potential biosynthesis of this compound. A recent study focused on isolating and characterizing pigments from halotolerant bacterial strains from saline environments. researchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, one of the possible structures identified for a pigment produced by the bacterium Bacillus cereus was this compound. researchgate.net The study involved optimizing pigment production by adjusting parameters such as pH, temperature, NaCl concentration, and carbon and nitrogen sources. researchgate.net The extracted pigment was also shown to be an effective dye for cotton fabric, binding well in the presence of thiourea. researchgate.net If confirmed and developed, the biosynthesis of this compound using microorganisms like Bacillus cereus would represent a truly green and sustainable production method, moving away from conventional chemical synthesis entirely.

Table 2: Green Chemistry Approaches in this compound Synthesis The following table is interactive. Click on the headers to sort the data.

| Approach | Method / Organism | Key Features | Significance | Source |

|---|---|---|---|---|

| Energy Efficient Synthesis | Microwave-Assisted Suzuki-Miyaura/Aldol Condensation | Rapid (10 min), one-pot procedure, reduced energy and solvent use. | A significant increase in efficiency and reduction in waste compared to classical methods. | nih.gov |

Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions of 9-Acetylphenanthrene

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. organicchemistrytutor.com The phenanthrene (B1679779) nucleus is generally more reactive towards electrophiles than benzene (B151609). However, the reactivity and regioselectivity of these reactions on this compound are influenced by the electronic properties of the acetyl substituent.

The acetyl group is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack by reducing its electron density. In simpler aromatic systems like acetophenone, the acetyl group directs incoming electrophiles to the meta position. In the complex, non-symmetrical phenanthrene ring system, predicting the precise location of substitution is more challenging. The substitution pattern is a result of the interplay between the inherent reactivity of the different positions on the phenanthrene ring and the deactivating, directing effect of the acetyl group at the C9 position.

Common electrophilic aromatic substitution reactions include:

Nitration : Involves the reaction with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂). organicchemistrytutor.com The electrophile in this reaction is the nitronium ion (NO₂⁺). organicchemistrytutor.comminia.edu.eg

Halogenation : Typically involves reacting the aromatic compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. minia.edu.egsavemyexams.com

Sulfonation : The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. organicchemistrytutor.com

The reaction proceeds via a two-step mechanism. First, the electrophile attacks the π-electron system of the phenanthrene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. libretexts.org The presence of the deactivating acetyl group makes these reactions slower than on unsubstituted phenanthrene and will direct the incoming electrophile to positions that are least deactivated.

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl group of this compound is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electron-deficient (electrophilic) and the oxygen atom is electron-rich. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org Nucleophilic addition reactions are a primary mode of reactivity for ketones like this compound, resulting in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the product. libretexts.orglibretexts.org

Two important examples of this reaction type are reduction by metal hydrides and the addition of Grignard reagents.

Reduction with Metal Hydrides : this compound can be reduced to the corresponding secondary alcohol, 1-(phenanthren-9-yl)ethanol. This is commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). libretexts.org These reagents serve as a source of the hydride ion (H⁻), which acts as the nucleophile. libretexts.org The reaction proceeds via the nucleophilic attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically by adding a weak acid or water during workup, yields the final alcohol product. libretexts.orgyoutube.com

Addition of Grignard Reagents : Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a tertiary alcohol. libretexts.org The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a magnesium alkoxide intermediate. libretexts.org Acidic workup then protonates the alkoxide to give the tertiary alcohol. libretexts.org This reaction is a versatile method for introducing alkyl or aryl groups at the carbonyl position.

| Reaction Type | Reagent | Intermediate | Product |

| Hydride Reduction | 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ | Tetrahedral Alkoxide | 1-(Phenanthren-9-yl)ethanol (Secondary Alcohol) |

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ | Tetrahedral Magnesium Alkoxide | 2-(Phenanthren-9-yl)propan-2-ol (Tertiary Alcohol) |

Catalytic Transformations Involving this compound

Transition metal catalysis provides powerful tools for the direct functionalization of otherwise inert C-H bonds. In molecules like this compound, the acetyl group can serve as a directing group, guiding the metal catalyst to specific C-H bonds, typically those in the ortho position, to enable selective bond formation.

While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous systems like arylacetophenones. Transition metals such as ruthenium can catalyze the coupling of the ortho C-H bond with alkenes. nih.gov The process generally involves the coordination of the ketone's oxygen to the metal center, followed by the cleavage of the ortho C-H bond to form a metallacyclic intermediate. This intermediate can then react with an alkene (e.g., an acrylate) to form a new carbon-carbon bond, ultimately leading to the alkylated product. nih.gov For this compound, the target C-H bonds for this type of functionalization would be at the C8 and C1 positions of the phenanthrene ring.

Ruthenium catalysts are particularly versatile for C-H functionalization. mdpi.com Research on arylacetophenones has demonstrated that ruthenium catalysts, such as [{Ru(p-cymene)Cl₂}₂], can initiate cascade reactions involving multiple C-H functionalization steps. nih.govnih.gov In these processes, the acetyl group acts as a directing group to facilitate an initial C-H alkenylation at the ortho position. nih.gov Depending on the reaction conditions and the coupling partner, this initial product can undergo further intramolecular C-H functionalizations to build complex polycyclic structures. nih.gov This methodology demonstrates the potential for using the acetyl group in this compound to direct the synthesis of novel, complex molecules derived from the phenanthrene core. nih.govnih.gov

The table below outlines a representative ruthenium-catalyzed cascade reaction based on the reactivity of the analogous phenylacetophenone system. nih.gov

| Parameter | Condition |

| Substrate | Arylacetophenone (analogue) |

| Coupling Partner | Michael Acceptor (e.g., Methyl Acrylate) |

| Catalyst | [{Ru(p-cymene)Cl₂}₂] |

| Oxidant | Cu(OAc)₂ |

| Reaction Type | Cascade C-H Alkenylation / Annulation |

| Product | Indanone, Indenoindene, or Indenofuranone derivatives |

Radical cyclization reactions are transformations that form cyclic products through radical intermediates. wikipedia.org These reactions typically consist of three main steps: the generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org

While specific examples starting directly from this compound are not widely reported, one can conceptualize how it could be used as a scaffold in such a reaction. For instance, a precursor molecule could be synthesized where a side chain containing a radical precursor (e.g., an alkyl halide) is attached either to the phenanthrene ring or derived from the acetyl group. Upon initiation (e.g., using a radical initiator like AIBN and a mediator like tributyltin hydride), a radical could be generated on the side chain. princeton.edu This radical could then attack one of the double bonds within the aromatic phenanthrene system in an intramolecular fashion to generate a new ring fused to the original structure. Such strategies are powerful for building complex, polycyclic aromatic frameworks. thieme-connect.de

Enantioselective Catalysis with this compound

While direct enantioselective catalysis using this compound as a catalyst is not extensively documented, the phenanthrene scaffold, often derived from related precursors, is a critical component in the synthesis of chiral ligands and structures for asymmetric catalysis. The focus lies on creating chiral environments around a catalytic center, where the bulky and rigid phenanthrene group can effectively control the stereochemical outcome of a reaction.

A notable area of research is the enantioselective hydrogenation of phenanthrols (hydroxy-phenanthrenes) to produce chiral 9,10-dihydrophenanthren-9-ols. researchgate.net This transformation is achieved with high efficiency using ruthenium catalysts. The process involves the base-promoted tautomerization of 9-phenanthrols to their keto forms, which are then asymmetrically hydrogenated. researchgate.net This method provides access to a variety of chiral 9,10-dihydrophenanthren-9-ol skeletons, which are valuable in medicinal chemistry, with high yields and excellent enantioselectivity (up to >99% ee). researchgate.net

Furthermore, palladium-catalyzed enantioselective cascade reactions have been developed for the one-step synthesis of complex chiral 9,10-dihydrophenanthrene (B48381) scaffolds. nih.gov These reactions utilize chiral mono-protected amino thioether ligands to achieve high enantioselectivity. nih.gov This process involves the activation of multiple C-H bonds, leading to the formation of several C-C bonds and two chiral centers in a single operation. nih.gov

Metalloradical Catalysis in Reactions of Acetylphenanthrene Derivatives

Metalloradical catalysis (MRC) is an emerging field that utilizes open-shell metal complexes to control the reactivity and selectivity of radical reactions. nih.gov This approach operates through one-electron, stepwise radical mechanisms, which is distinct from traditional two-electron catalysis. nih.gov While specific examples detailing the direct use of this compound in MRC are not prominent, the principles of MRC are applicable to its derivatives.

The core concept of MRC involves a metal-centered radical activating a substrate to form a metal-entangled organic radical. nih.gov This intermediate then guides the reaction pathway and stereochemistry. This strategy has been successfully applied in various transformations, including cyclopropanation, aziridination, and C–H functionalization. nih.gov For instance, cobalt(II)-based metalloradical systems have been shown to effectively activate substrates for asymmetric radical bicyclization, producing chiral products with high diastereoselectivities and enantioselectivities. nih.gov

The functional groups on phenanthrene derivatives can be manipulated using transition-metal-catalyzed reactions, which are valued for their high yield and step economy. benthamscience.com Techniques like metal-catalyzed C-H bond activation and Heck reactions are of significant interest for synthesizing decorated polycyclic aromatic hydrocarbons, including derivatives of phenanthrene. benthamscience.comresearchgate.net Palladium-catalyzed reactions, for example, have been developed for the synthesis of phenanthrene derivatives through processes that can involve ortho-C–H activation and decarbonylation. nih.gov

Derivatization Strategies for Expanding Molecular Complexity

Synthesis of β-Diketones with Phenanthrene Moieties

β-Diketones, or 1,3-diketones, are valuable synthetic intermediates used in the construction of various heterocyclic compounds and as chelating ligands. ijpras.com The most common method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.gov

For the synthesis of β-diketones incorporating a phenanthrene moiety, this compound can serve as the ketone component. The general reaction scheme involves the condensation of this compound with an appropriate ester. The choice of ester determines the second keto-group's substituent.

Table 1: Claisen Condensation for Phenanthrene-Containing β-Diketones

| Ketone | Ester | Base | Product |

|---|---|---|---|

| This compound | Ethyl acetate | Sodium ethoxide | 1-(Phenanthren-9-yl)butane-1,3-dione |

Recent advancements in the synthesis of β-diketones include improved Claisen condensation protocols and other methodologies like the hydration of alkynones and decarboxylative coupling reactions. nih.govresearchgate.net These methods offer alternative routes to phenanthrene-containing β-diketones, potentially with higher yields and milder reaction conditions.

Formation of Fluoroquinolone Derivatives Incorporating Phenanthrene Moieties

Fluoroquinolones are a class of synthetic antibacterial agents. nih.gov Modifications at the C-7 position, often involving a piperazine (B1678402) ring, can significantly impact their antibacterial activity and pharmacokinetic properties. nih.govorientjchem.org Introducing bulky and lipophilic groups, such as a phenanthrene moiety, to the piperazine ring is a strategy to explore new antibacterial agents. nih.gov

The synthesis of these derivatives typically involves the reaction of a fluoroquinolone core containing a piperazine group with a phenanthrene derivative bearing a reactive functional group. For instance, this compound can be first converted to 9-(2-bromoacetyl)phenanthrene. This α-haloketone can then be reacted with the secondary amine of the piperazine ring of a fluoroquinolone like norfloxacin (B1679917), ciprofloxacin, or gatifloxacin. nih.gov

Studies have shown that while many of these novel phenanthrene-fluoroquinolone conjugates exhibit lower antibacterial activity than the parent drugs, some derivatives have demonstrated enhanced activity against specific bacterial strains. For example, a 3-acetylphenanthrene (B1329424) analogue of norfloxacin showed better efficacy against E. coli and K. pneumonia on a molar concentration basis. nih.govresearchgate.net

Table 2: Example Synthesis of a Phenanthrene-Fluoroquinolone Derivative

| Fluoroquinolone | Phenanthrene Reagent | Reaction Type | Resulting Derivative |

|---|

Other Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity. solubilityofthings.com The acetyl group of this compound is a versatile starting point for various transformations.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(phenanthren-9-yl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be further converted into other functional groups.

Oxidation: While the acetyl group itself is not typically oxidized further without cleaving the C-C bond, the phenanthrene ring can undergo oxidation under specific conditions.

Conversion to Halides: The alcohol derived from the reduction of this compound can be converted to an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) can yield 9-(1-chloroethyl)phenanthrene. vanderbilt.edu

Formation of Amines: The ketone can be converted to an oxime by reacting with hydroxylamine, which can then be reduced to form the corresponding primary amine, 1-(phenanthren-9-yl)ethanamine.

Wittig Reaction: this compound can react with phosphorus ylides in a Wittig reaction to form alkenes, such as 9-(prop-1-en-2-yl)phenanthrene.

Conversion to Esters and Amides: The acetyl group can be a precursor to a carboxylic acid through haloform reaction or other oxidative cleavage methods, which can then be converted to esters or amides. solubilityofthings.com

These interconversions allow for the incorporation of the phenanthrene scaffold into a wide array of more complex molecules.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 9,10-Dihydrophenanthren-9-ol |

| 9-Phenanthrol |

| 1-(Phenanthren-9-yl)butane-1,3-dione |

| 1-Phenyl-3-(phenanthren-9-yl)propane-1,3-dione |

| Norfloxacin |

| Ciprofloxacin |

| Gatifloxacin |

| 9-(2-Bromoacetyl)phenanthrene |

| 7-(4-(2-(Phenanthren-9-yl)-2-oxoethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 1-(Phenanthren-9-yl)ethanol |

| 9-(1-Chloroethyl)phenanthrene |

| 1-(Phenanthren-9-yl)ethanamine |

| 9-(Prop-1-en-2-yl)phenanthrene |

| Ethyl acetate |

| Ethyl benzoate |

| Sodium ethoxide |

| Sodium hydride |

| Sodium borohydride |

| Lithium aluminum hydride |

| Thionyl chloride |

| Hydroxylamine |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for 9-Acetylphenanthrene and its Isomers

X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, offering a detailed three-dimensional portrait of the molecule.

For this compound, crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 649145. nih.gov The analysis of its single crystal structure reveals the planar nature of the phenanthrene (B1679779) backbone, with the acetyl group's orientation relative to the aromatic system being a key structural feature. The crystal packing is influenced by intermolecular forces, such as C-H···O interactions and π-π stacking, which dictate the macroscopic properties of the crystalline solid.

While comprehensive crystallographic data for all isomers of acetylphenanthrene are not as readily available in public databases, the study of related structures, such as 2-acetylphenanthrene (B184642) and 3-acetylphenanthrene (B1329424), would be crucial for comparative structural analysis. Positional isomerism can significantly impact the crystal packing and intermolecular interactions due to changes in molecular symmetry and dipole moment. For instance, the steric hindrance and electronic effects of the acetyl group at different positions on the phenanthrene ring would lead to distinct crystalline arrangements.

Table 1: Crystallographic Data Availability for Acetylphenanthrene Isomers

| Compound | CCDC Deposition Number | Availability |

|---|---|---|

| This compound | 649145 | Available |

| 2-Acetylphenanthrene | Data not publicly available | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular framework.

The ¹H NMR spectrum of this compound exhibits a series of signals corresponding to the aromatic protons of the phenanthrene ring system and a distinct singlet for the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific position of each proton signal is influenced by its proximity to the acetyl group and its location within the fused ring system. Spin-spin coupling between adjacent protons provides valuable information about their connectivity, with the magnitude of the coupling constants (J) being indicative of the dihedral angle between them.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift (δ > 190 ppm). The aromatic carbons display a range of chemical shifts depending on their substitution and electronic environment.

While a complete, publicly available, and assigned NMR dataset for this compound is not readily found, data for related phenanthrene derivatives can be used for predictive purposes. For instance, the chemical shifts of the protons and carbons in methyl phenanthrene-9-carboxylate provide a close approximation for the expected values in this compound, with adjustments made for the differing electronic effects of the acetyl and ester functionalities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.8 | ~27 |

| Aromatic H | 7.5 - 9.0 | 122 - 135 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₆H₁₂O, the expected monoisotopic mass is 220.0888 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of 220. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule's structure. A prominent fragmentation pathway for this compound involves the cleavage of the acetyl group. The loss of a methyl radical (•CH₃) results in the formation of a stable acylium ion [M-15]⁺ at m/z 205, which is often the base peak in the spectrum. nih.gov Subsequent loss of a carbonyl group (CO) from this fragment can lead to a peak at m/z 177.

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can also be employed. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 221. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing further structural information.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Fragmentation | Source |

|---|---|---|---|

| 220 | [C₁₆H₁₂O]⁺ | Molecular Ion (M⁺) | GC-MS (EI) |

| 221 | [C₁₆H₁₂O+H]⁺ | Protonated Molecule ([M+H]⁺) | LC-MS (ESI) |

| 205 | [C₁₅H₉O]⁺ | [M-CH₃]⁺ | GC-MS (EI) |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, providing information about their electronic transitions. The phenanthrene core of this compound is a well-characterized chromophore.

The UV-Vis absorption spectrum of phenanthrene in a non-polar solvent like cyclohexane exhibits characteristic bands corresponding to π-π* transitions. The most intense absorption band is typically found around 252 nm. photochemcad.com The introduction of an acetyl group at the 9-position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system and the electronic effects of the carbonyl group. A study on various phenanthrene derivatives showed intense absorption bands located between 250 and 275 nm.

Phenanthrene is known to be fluorescent, with an emission peak around 365 nm when excited at 275 nm. aatbio.com The acetyl group, being an electron-withdrawing group, can influence the fluorescence properties of the phenanthrene moiety. It may affect the fluorescence quantum yield and the lifetime of the excited state. The specific emission maximum for this compound would need to be experimentally determined but is expected to be in a similar region to that of other phenanthrene derivatives.

Table 4: Photophysical Data for Phenanthrene

| Property | Wavelength (nm) | Solvent |

|---|---|---|

| Absorption Maximum | 252 | Cyclohexane photochemcad.com |

| Excitation Maximum | 275 | Not Specified aatbio.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comnih.govaimspress.com It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgscispace.comnih.govaimspress.com DFT has been successfully applied to understand the structure and reactivity of polycyclic aromatic ketones, including derivatives of phenanthrene (B1679779). researchgate.netanalis.com.my

In the context of 9-acetylphenanthrene and its isomers, DFT calculations, often in conjunction with other methods like ab initio MP2 calculations, have been instrumental in determining the relative stabilities of the ketones and their protonated forms (O-complexes). researchgate.net For instance, theoretical studies have shown that while this compound is a kinetically controlled product in Friedel-Crafts acetylation of phenanthrene, other isomers like 2-acetylphenanthrene (B184642) are thermodynamically more stable. researchgate.net DFT calculations support these experimental observations by providing the energetic landscape of the isomers and their intermediates. researchgate.net

Furthermore, DFT is employed to analyze the electronic properties that govern reactivity. rsc.org For a derivative of this compound, a disubstituted chalcone (B49325), DFT computations using the B3LYP functional with a 6-31G(d,p) basis set were performed to obtain the optimized molecular geometry and analyze its nonlinear optical (NLO) properties. analis.com.my Such studies provide a molecular-level understanding of how the electronic structure influences the material's properties.

Table 1: Theoretical Methods Applied to Acetylphenanthrenes

| Computational Method | Application | Reference |

|---|---|---|

| PM3 Calculations | Prediction of kinetic vs. thermodynamic products in Friedel-Crafts acetylation of phenanthrene. | researchgate.net |

| Ab initio MP2/6-31(d) | Calculation of relative stabilities of acetylphenanthrene isomers and their O-complexes. | researchgate.net |

| DFT (B3LYP/6-31G(d,p)) | Geometry optimization and analysis of NLO properties of a this compound derivative. | analis.com.my |

Prediction of Regioselectivity and Relative Reactivity in Electrophilic Aromatic Substitution

Predicting the outcome of electrophilic aromatic substitution (SEAr) reactions is a central theme in organic chemistry, and computational methods have become invaluable in this area. rsc.orgnih.govrsc.orgchemrxiv.org The regioselectivity of these reactions on aromatic compounds like phenanthrene is determined by the relative stability of the intermediate carbocations, often called σ-complexes or Wheland intermediates. researchgate.net

Computational models, particularly those based on DFT, can calculate the energies of these intermediates for substitution at different positions on the phenanthrene ring. researchgate.net The position leading to the most stable σ-complex is predicted to be the major product under kinetic control. For the Friedel-Crafts acetylation of phenanthrene, the formation of this compound as a major product under certain conditions can be rationalized by the stability of the corresponding σ-complex. researchgate.net

Methods like the RegioSQM tool, which uses semi-empirical calculations to determine proton affinities, have been developed to predict the regioselectivity of SEAr reactions with high accuracy. rsc.orgchemrxiv.org While not specifically detailed for this compound in the provided results, these general methods are applicable. They work by identifying the most nucleophilic centers in an aromatic molecule, which correspond to the sites most likely to be attacked by an electrophile. rsc.org The σ-complex approach, which calculates the relative energies of the intermediates, has also proven effective for predicting regioselectivity in many cases. researchgate.net

Table 2: Factors Influencing Regioselectivity in Friedel-Crafts Acetylation of Phenanthrene

| Factor | Influence on Product Distribution | Reference |

|---|---|---|

| Reaction Conditions (Solvent) | The choice of solvent (e.g., ethylene (B1197577) dichloride vs. nitrobenzene) dramatically alters the ratio of acetylphenanthrene isomers formed. | researchgate.net |

| Kinetic vs. Thermodynamic Control | This compound is the kinetically favored product, while 2- and 3-acetylphenanthrene (B1329424) are thermodynamically favored. | researchgate.net |

Analysis of Conformational Spaces and Stability of Isomers

The study of conformational spaces and the relative stability of isomers is crucial for understanding the behavior of flexible molecules and the outcomes of chemical reactions. Computational methods allow for the exploration of different possible three-dimensional arrangements of a molecule and the determination of their corresponding energies.

For acetylphenanthrenes, computational studies have been key to understanding the stability order of the different isomers (e.g., 1-, 2-, 3-, and this compound). researchgate.net PM3 and higher-level ab initio calculations have established that 2-acetylphenanthrene and 3-acetylphenanthrene are the most thermodynamically stable isomers, while this compound is less stable but kinetically favored in its formation. researchgate.net This difference in stability drives the observed rearrangements of acetylphenanthrene isomers under acidic conditions, such as in polyphosphoric acid (PPA). researchgate.net

The analysis extends to the rotational isomerism of the acetyl group. The orientation of the acetyl group relative to the phenanthrene ring can influence the molecule's properties and interactions. X-ray crystallography has determined the solid-state structure of (Z)-9-acetylphenanthrene, providing a definitive conformation in the crystalline phase. researchgate.net Computational modeling can explore the energy barriers to rotation of the acetyl group and identify the most stable conformers in the gas phase or in solution.

Table 3: Calculated Stability Order of Acetylphenanthrene Isomers

| Species | Stability Order | Computational Method | Reference |

|---|---|---|---|

| Ketones | 2-AcPHN > 1-AcPHN > 9-AcPHN | Ab initio MP2/6-31(d) | researchgate.net |

| O-protonated Ketones | 2-AcPHN > 1-AcPHN > 9-AcPHN | Ab initio MP2/6-31(d) | researchgate.net |

| O-complexes | 9-AcAN > 1-AcAN > 2-AcAN | Ab initio MP2/6-31(d) | researchgate.net |

| Thermodynamic Products | 2-AcPHN and 3-AcPHN | PM3 | researchgate.net |

(Note: AcPHN refers to Acetylphenanthrene, AcAN refers to Acetylanthracene. The data for AcAN is included for comparative context from the source.)

Excited State Calculations and Photophysical Property Prediction

Computational chemistry is also a powerful tool for investigating the behavior of molecules in their electronically excited states, which governs their photophysical properties like fluorescence and phosphorescence. rsc.orgchemrxiv.org While specific excited-state calculations for this compound itself are not detailed in the provided search results, the methodologies are well-established for related aromatic systems. rsc.org

Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of excited states and predict absorption and emission spectra. These calculations can provide insights into the nature of electronic transitions (e.g., n→π* or π→π* transitions), quantum yields of fluorescence, and the potential for intersystem crossing to the triplet state. analis.com.myrsc.org For example, in a study of a chalcone derivative containing an anthracene (B1667546) group (structurally related to phenanthrene), UV-Visible analysis combined with DFT helped to identify the n→π* and π→π* transitions. analis.com.my

For related polycyclic aromatic hydrocarbons, studies have investigated how structural changes and solvent polarity affect the excited-state dynamics, including fluorescence efficiency, photoisomerization, and singlet oxygen generation. rsc.org Similar computational approaches could be applied to this compound to predict its photophysical behavior, which would be relevant for applications in areas like organic light-emitting diodes (OLEDs) or as photoprobes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products. diva-portal.orgharvard.edu This provides a detailed, step-by-step picture of how a reaction proceeds.

A significant example involving acetylphenanthrenes is the study of the reversible Friedel-Crafts acylation and the Agranat-Gore rearrangement of polycyclic aromatic ketones. researchgate.net Computational studies have supported the proposed mechanisms for the mutual rearrangements between acetylphenanthrene isomers in the presence of polyphosphoric acid. researchgate.net For instance, the unexpected rearrangement of the thermodynamically stable 2-acetylphenanthrene to the kinetically favored this compound was a key finding, revealing the reversible nature of the reaction. researchgate.net

DFT calculations of the energies of the ketones, their protonated forms (σ-complexes), and the transition states connecting them are used to rationalize the observed reaction pathways. researchgate.net By comparing the calculated energy barriers for different possible steps, the most likely mechanism can be identified. This approach helps to explain why certain isomers are formed under specific conditions and how they can interconvert, highlighting the interplay between kinetic and thermodynamic control. researchgate.net

Applications in Materials Science and Polymer Chemistry

Development of New Materials with Specific Characteristics

The chemical properties of 9-acetylphenanthrene are leveraged to create new materials with tailored characteristics. lookchem.com It serves as a key building block in the synthesis of complex organic molecules and materials. lookchem.com

One area of application is in the development of novel luminescent materials. For instance, this compound is used as a starting reagent in the Claisen-Schmidt condensation reaction to synthesize disubstituted chalcone (B49325) derivatives. analis.com.my A specific example is the synthesis of ((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one)) (N1A), a new chalcone derivative created for its potential in developing efficient luminescent materials for applications like organic light-emitting diodes (OLEDs). analis.com.my The unique structure of chalcones, featuring a π-conjugated system and an α,β-unsaturated ketone, gives them potential for optoelectronic applications. analis.com.my

Furthermore, this compound is utilized in the creation of photosensitive compositions. It is listed as a suitable photoinitiator for compositions used in stereolithography, a 3D printing process for creating models and prototypes. google.com In these systems, the photoinitiator absorbs light and initiates the polymerization of a resin. google.com

The compound also plays a role in forming charge-transfer co-crystals with tunable luminescent properties. When combined with an electron acceptor like 1,2,4,5-tetracyanobenzene (TCNB), acetylphenanthrene acts as an electron donor, resulting in co-crystals that exhibit charge-transfer interactions and adjustable light-emitting characteristics. sciengine.com

Copolymers Incorporating Acetylphenanthrene Units

This compound can be incorporated into polymer chains to create copolymers with enhanced properties. A notable example is the chemical modification of poly(vinylmethylsiloxane) (PVMS) through a ruthenium-catalyzed reaction. acs.orgpolyacs.org This process involves the anti-Markovnikov addition of the 10-C−H bond of this compound across the carbon-carbon double bonds of the pendant vinyl groups in PVMS. acs.org The resulting copolymer is Poly[2-(9'-acetyl-10'-phenanthrenyl)ethylmethylsiloxane]. acs.org

This modification is highly efficient, with research indicating that all vinyl groups of the original PVMS react. acs.org The incorporation of the bulky this compound units significantly impacts the polymer's properties.

Table 1: Comparison of PVMS and Modified Polymer (I)

| Property | Poly(vinylmethylsiloxane) (PVMS) | Poly[2-(9'-acetyl-10'-phenanthrenyl)ethylmethylsiloxane] (I) |

|---|---|---|

| Molecular Weight (Mw/Mn) | 18,600 / 11,200 | 20,900 / 12,300 |

| Glass Transition Temp. (Tg) | -130 °C | Not specified |

Data sourced from Macromolecules, 2002. acs.org

Interestingly, the molecular weight determined by Gel Permeation Chromatography (GPC) does not increase as much as theoretically expected. acs.org This phenomenon is suggested to be due to π−π stacking interactions between adjacent phenanthrene (B1679779) units, causing the modified polymer to adopt a more compact conformation with a smaller hydrodynamic volume compared to the linear PVMS. acs.org

In another application, copolymers containing 2-aceto-1,3-phenanthrenylene units are prepared through the ruthenium-catalyzed step-growth copolymerization of 2-acetylphenanthrene (B184642) with α,ω-dienes like 1,3-divinyltetramethyldisiloxane. researchgate.net These copolymers exhibit higher glass transition temperatures and increased thermal stability compared to analogous copolymers with biphenyl (B1667301) or phenylene units. researchgate.net Additionally, this compound is listed as a potential component in polyether-containing polymers designed for oxygen scavenging applications in packaging. google.comepo.org

Photophysical Properties in Advanced Materials

The phenanthrene moiety in this compound is a chromophore, and its incorporation into materials can impart specific photophysical properties, such as photoluminescence. acs.org Modified siloxane polymers that incorporate this aromatic ketone chromophore are noted for their potential to exhibit photoluminescent properties. acs.org Phenanthrene and its derivatives are known to fluoresce and form excimers. acs.org

The photophysical characteristics of the phenanthrene chromophore have been studied extensively. The introduction of phenyl groups to the phenanthrene skeleton, for example, can enhance fluorescence yields. researchgate.net While these studies are not on this compound itself, they provide insight into the behavior of the core phenanthrene structure. The absorption and emission spectra of phenanthrene derivatives are characterized by transitions along the short and long axes of the phenanthrene skeleton. researchgate.net

In the context of photosensitive compositions for applications like stereolithography, this compound can act as a photoinitiator. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. google.com The list of potential photoinitiators for these applications includes a variety of ketone-based compounds, highlighting the role of the acetyl group in this compound in this process. google.com

Table 2: Selected Photoinitiators for Photosensitive Compositions

| Compound |

|---|

| Benzophenone |

| Acetophenone |

| This compound |

| 2-Acetylphenanthrene |

| 9-Fluorenone |

| 1,3,5-Triacetylbenzene |

Data sourced from US Patent 5418112A. google.com

Fluorescent Probes and Sensors

While direct applications of this compound as a fluorescent probe or sensor are not extensively detailed in the reviewed literature, its inherent photophysical properties and the characteristics of its derivatives suggest potential in this area. Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) in response to a specific analyte or environmental change. mdpi.comnih.gov

The development of luminescent materials from this compound, such as the chalcone derivatives mentioned previously, points towards its utility in creating compounds with sensitive optical responses. analis.com.my The fluorescence of phenanthrene-containing copolymers has also been noted. researchgate.net These fluorescent properties are the fundamental basis for creating fluorescent probes.

For example, research on other aromatic structures like anthracene (B1667546) shows that derivatives can be synthesized to act as selective fluorescent sensors. rsc.org 9-N-Alkylaminomethylanthracenes, for instance, have been developed for the selective sensing of pentafluorophenol (B44920) through changes in their fluorescence emission based on hydrogen bonding interactions. rsc.org This principle of modifying a fluorescent core to create a selective sensor could theoretically be applied to the this compound scaffold, leveraging its luminescent character for sensing applications.

Research in Biological Activity and Medicinal Chemistry

Investigation of Potential Biological Activities

9-Acetylphenanthrene serves as a foundational structure in the synthesis of more complex organic molecules and is a subject of research for its potential biological activities. Current time information in Bangalore, IN. The phenanthrene (B1679779) nucleus, a key feature of this compound, is present in numerous synthetic and naturally occurring compounds that exhibit a wide range of pharmacological functions. mednexus.org Derivatives of phenanthrene have been investigated for various therapeutic applications, including cytotoxic, anti-inflammatory, antioxidant, antimalarial, and antimicrobial activities. mednexus.org The versatility of the phenanthrene core suggests that compounds derived from it, including those starting from this compound, hold significant potential for the development of new therapeutic agents. mednexus.org

Studies as a Potential Anticancer Agent

In the field of pharmaceutical research, this compound has been specifically identified as a compound of interest for its potential anticancer properties. Current time information in Bangalore, IN. Research has extended to phenanthrene derivatives, which have shown cytotoxic activity against various human cancer cell lines. mednexus.org

One area of investigation involves the development of PDK-1/Akt signaling inhibitors, which are designed to induce apoptosis (programmed cell death) in rapidly proliferating cancer cells. medchemexpress.com A class of these inhibitors is based on a phenanthrene structure, highlighting the core's relevance in anticancer research. medchemexpress.com These compounds have been found to trigger apoptosis even in cancer cells that have developed resistance to other apoptosis-inducing treatments. medchemexpress.com The research is aimed at cancers such as leukemia, melanoma, and various solid tumors. medchemexpress.com

| Cancer Type |

|---|

| Leukemia |

| Melanoma |

| Non-small cell lung cancer |

| Colon cancer |

| Central nervous system (CNS) cancers |

| Ovarian cancer |

| Breast cancer |

| Kidney cancer |

| Prostate cancer |

Antibacterial Properties of this compound Derivatives

Researchers have synthesized and evaluated derivatives of acetylphenanthrene for their antibacterial capabilities. nih.gov In one study, novel analogues of fluoroquinolone antibiotics—ciprofloxacin, norfloxacin (B1679917), and gatifloxacin—were created by incorporating bulky phenanthrene moieties. nih.gov The goal was to investigate how these structural modifications would affect antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

While many of the newly synthesized compounds showed lower antibacterial efficacy than the parent drugs, some derivatives exhibited notable activity. nih.gov For instance, the 3-acetylphenanthrene (B1329424) derivative of norfloxacin was found to be more effective against Escherichia coli and Klebsiella pneumoniae when compared on a molar concentration basis. nih.gov

| Bacterial Strain | Type | Observed Activity of Derivative |

|---|---|---|

| Escherichia coli | Gram-negative | More effective than parent drug (Norfloxacin) |

| Klebsiella pneumoniae | Gram-negative | More effective than parent drug (Norfloxacin) |

HIV-1 Integrase Inhibition Studies

While this compound itself is not an inhibitor, it serves as a critical precursor in the synthesis of phenanthrene β-diketo acids, a class of compounds that have been identified as novel inhibitors of HIV-1 integrase. nih.govresearchgate.net HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. nih.gov

Research has demonstrated that phenanthrene diketo acids are potent inhibitors of the integrase's strand transfer (ST) function. researchgate.net One of the most effective compounds identified in these studies is 2,4-dioxo-4-phenanthren-9-yl-butyric acid, a direct derivative synthesized from this compound. researchgate.net This compound showed significant inhibitory activity against the strand transfer process with a half-maximal inhibitory concentration (IC₅₀) of 0.38 µM. researchgate.net Further studies on halogen-substituted phenanthrene β-diketo acids have also yielded compounds with potent activity against both the 3′-end processing (3'-P) and strand transfer (ST) steps of integration. nih.gov For example, 4-(6-Chlorophenanthren-2-yl)-2,4-dioxobutanoic acid inhibited ST with an IC₅₀ value of 1.3 μM. nih.gov

| Compound | Target Step | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,4-dioxo-4-phenanthren-9-yl-butyric acid | Strand Transfer (ST) | 0.38 | researchgate.net |

| 4-(6-Chlorophenanthren-2-yl)-2,4-dioxobutanoic acid | 3′-Processing (3'-P) | 5.0 | nih.gov |

| Strand Transfer (ST) | 1.3 | nih.gov | |

| phenanthrene-3-(2,4-dioxo)butyric acid | Strand Transfer (ST) | 2.7 | researchgate.net |

Mechanisms of Action in Biological Systems

The biological activities of this compound derivatives are attributable to distinct mechanisms of action at the molecular level.

Anticancer Mechanism: In cancer research, phenanthrene-based compounds have been shown to function as inhibitors of the PDK-1/Akt signaling pathway. medchemexpress.com This pathway is crucial for cell survival, and its inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. medchemexpress.com This mechanism is desirable as it can target cancer cells that are resistant to other forms of therapy. medchemexpress.com

Antibacterial Mechanism: For the antibacterial derivatives of this compound, the mechanism is linked to that of the parent fluoroquinolone drugs. nih.gov These agents primarily act by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication, transcription, and repair. nih.gov The addition of the bulky phenanthrene group modifies this interaction, in some cases enhancing the inhibitory effect on specific bacteria. nih.gov

HIV-1 Integrase Inhibition Mechanism: The phenanthrene β-diketo acid derivatives inhibit HIV-1 integrase through a well-defined mechanism. The β-diketo acid functional group chelates the essential magnesium ions (Mg²⁺) within the enzyme's active site. researchgate.net This action blocks the catalytic function of the enzyme, specifically preventing the strand transfer step where the viral DNA is inserted into the host cell's genome. researchgate.net Molecular modeling suggests that the lipophilic phenanthrene portion of the molecule also plays a role by binding to a hydrophobic pocket in the active site, further contributing to the compound's inhibitory potency. researchgate.net

Analytical Chemistry and Environmental Research

9-Acetylphenanthrene as a Reference Standard for Polycyclic Aromatic Compounds

In the analysis of polycyclic aromatic hydrocarbons (PAHs), the use of reference standards is crucial for the accurate identification and quantification of target analytes in various samples. alfa-chemistry.com Reference standards are highly purified compounds that serve as a benchmark against which analytical measurements are compared. While major regulatory bodies like the U.S. Environmental Protection Agency (EPA) target a specific list of 16 priority PAHs for environmental monitoring, the analysis of other PAH derivatives is also important for a comprehensive understanding of contamination. a-2-s.com

This compound, due to its stable chemical structure and characteristic mass spectrum, serves as a valuable reference material in research and specialized environmental analyses. Its application is particularly relevant in studies aiming to identify and quantify a broader range of PAHs and their derivatives beyond the priority list. The use of such standards allows laboratories to develop and validate analytical methods, ensuring the reliability and comparability of data across different studies. isotope.com Isotope-labeled standards, such as those containing Carbon-13, are often preferred as internal standards to correct for variations in sample matrix and analytical procedures, providing more precise and accurate quantification. isotope.com

The function of this compound as a reference standard includes:

Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity.

Instrument Calibration: Creating calibration curves to quantify the concentration of the analyte in unknown samples.

Quality Control: Ensuring the ongoing reliability of analytical measurements by including it as a quality control sample in analytical runs.

While not one of the 16 priority PAHs, the commercial availability of this compound as a high-purity standard facilitates its use in advanced environmental forensics and metabolism studies where a wider array of PAH compounds are under investigation.

Detection and Quantification in Environmental Samples

The detection and quantification of this compound in environmental matrices such as soil, water, and air present analytical challenges due to its typically low concentrations and the complexity of the sample matrices. nih.gov The process generally involves several key steps: sample collection, extraction, clean-up, and instrumental analysis.

Sample Preparation: The initial step involves extracting the target analyte from the sample matrix. Solid-phase extraction (SPE) is a predominant method for extracting PAHs from environmental samples. nih.gov For solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) may be employed. researchgate.net The selection of the extraction solvent and method is critical to ensure high recovery of this compound.

Clean-up: Environmental extracts are often complex mixtures containing numerous compounds that can interfere with the analysis. A clean-up step is therefore essential to remove these interfering substances. This can involve techniques like solvent exchange to prepare the sample for the final analytical determination. researchgate.net

Instrumental Analysis: The quantification of this compound is typically achieved using chromatographic techniques coupled with mass spectrometry. nih.gov Liquid chromatography (LC) and gas chromatography (GC) are the primary separation techniques used. nih.govimpactfactor.org

Below is a table summarizing common analytical approaches for the detection of PAH compounds like this compound in environmental samples.

| Step | Technique | Description |

| Extraction | Solid-Phase Extraction (SPE) | A common method for isolating analytes from a liquid sample by partitioning them between a solid phase and the liquid phase. nih.gov |

| Pressurized Liquid Extraction (PLE) | A technique that uses elevated temperatures and pressures to extract compounds from a solid or semi-solid sample matrix. researchgate.net | |

| Clean-up | Solvent Exchange | A process to transfer the extracted analytes into a solvent that is more compatible with the subsequent analytical instrument. researchgate.net |

| Analysis | High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. nih.gov |

| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. impactfactor.org | |

| Detection | Mass Spectrometry (MS) | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for sensitive and selective detection. nih.govimpactfactor.org |

The choice of method depends on the specific matrix, the required detection limits, and the available instrumentation. azolifesciences.com For instance, a study on phenanthrene (B1679779) and its hydroxylated metabolites in biological matrices utilized enzymatic hydrolysis, liquid-liquid extraction, and SPE for sample preparation, followed by GC-MS analysis. researchgate.netnih.gov This approach achieved detection limits in the nanogram per milliliter (ppb) range. researchgate.netnih.gov

Analytical Methodologies for Trace Analysis (e.g., Gas Chromatography)

Trace analysis of this compound, which involves measuring minute quantities of the compound, is essential for environmental monitoring and risk assessment. nist.gov Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the trace analysis of semi-volatile organic compounds like PAHs. impactfactor.orgepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection power of MS. impactfactor.org In GC, the sample is vaporized and transported through a chromatographic column by an inert gas. The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. impactfactor.org After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification. unar.ac.id

For trace analysis of PAHs, the use of a high-resolution capillary column in the GC system is common to achieve the necessary separation of complex mixtures. epa.gov The MS is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.netnih.gov

The table below outlines typical parameters for GC-MS analysis of PAHs.

| Parameter | Specification | Purpose |

| Injection Mode | Splitless | To introduce the entire sample into the column, maximizing sensitivity for trace-level analysis. |

| Column | Capillary column (e.g., with a phenyl-methylpolysiloxane stationary phase) | To provide high-resolution separation of PAH isomers and other compounds. epa.gov |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| Oven Program | Temperature gradient | To optimize the separation of compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | A standard method for generating reproducible mass spectra. |

| MS Detection | Selected Ion Monitoring (SIM) | To monitor specific ions characteristic of the target analyte, increasing sensitivity and reducing interferences. researchgate.netnih.gov |

The development of a robust analytical method requires careful optimization of all these parameters. duq.edu The use of internal standards, such as isotopically labeled analogs of the target compounds, is also a standard practice in trace analysis to ensure accurate quantification by correcting for any sample loss during preparation and analysis. cloudfront.net

Environmental Fate and Degradation Studies

The environmental fate of this compound is determined by various physical, chemical, and biological processes that govern its transport, transformation, and persistence in the environment. Key processes influencing its fate include biodegradation and photodegradation.